LY 2119620-d3 falls under the category of allosteric modulators, which are compounds that bind to a site distinct from the active site of a receptor, thereby influencing the receptor's activity. In particular, it targets G protein-coupled receptors (GPCRs), which are critical in many physiological processes .
The synthesis of LY 2119620-d3 involves multiple steps that ensure the compound's structural integrity and functional efficacy. The process typically includes:
Technical details about the specific synthetic pathways and conditions used in the production of LY 2119620-d3 can be found in detailed chemical literature .
LY 2119620-d3 has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The three-dimensional conformation of LY 2119620-d3 is crucial for its interaction with muscarinic receptors, influencing its binding affinity and efficacy as an allosteric modulator .
LY 2119620-d3 undergoes several key chemical reactions when interacting with muscarinic acetylcholine receptors:
Technical details regarding these interactions can be explored through radioligand binding studies and kinetic analysis.
The mechanism of action for LY 2119620-d3 involves several steps:
Data from studies indicate that LY 2119620-d3 significantly enhances G protein activation compared to controls without the modulator .
Relevant data regarding these properties can be referenced from material safety data sheets and pharmacological studies .
LY 2119620-d3 has several scientific applications:
LY 2119620-d3 is a stable isotopologue of LY 2119620, where three hydrogen atoms (³H) are replaced with deuterium atoms (²H or D) at specific molecular positions. This substitution preserves the core structure while altering physicochemical properties critical for research applications.
Key Identifiers and Molecular Properties:
CAS Registry Number: Not publicly disclosed; commercial sources list proprietary identifiers (e.g., ClearSynth Cat# CS-T-99740) [4].
Table 1: Molecular Identity and Spectral Characteristics of LY 2119620-d3
Parameter | Value/Significance |
---|---|
Deuterium Positions | Methyl group (4-methyl) and/or aromatic positions; confirmed via mass spectrometry [1] |
Isotopic Purity | ≥98% deuterium incorporation (HPLC-validated) [4] |
Key Spectral Shifts | • NMR: C-D vibrations at 2,100–2,300 cm⁻¹ • Mass Spec: m/z +3 increase vs. parent [1] |
Research Purpose | Metabolic stability tracer for pharmacokinetic studies of mAChR modulation |
The structural integrity of LY 2119620 is preserved in its deuterated analog, with modifications limited to isotopic substitution. The parent compound features a thieno[2,3-b]pyridine core appended with a piperazinyl carbonyl linker and cyclopropyl carboxamide group. This scaffold is essential for its allosteric activity at mAChRs [8] [9].
Impact of Deuteration:
Structural Implications:Deuteration prolongs the half-life of LY 2119620-d3 in metabolic systems without perturbing its electronic or steric interactions with the allosteric site. This property is exploited in radioligand displacement assays and positron emission tomography (PET) studies, where sustained receptor occupancy facilitates high-resolution imaging [3].
LY 2119620-d3 functions as a selective PAM for M₂ and M₄ mAChR subtypes, enhancing acetylcholine (ACh)-mediated signaling without acting as a direct agonist. Its mechanism exploits allosteric sites topographically distinct from orthosteric pockets, offering subtype-specific modulation unattainable with conventional agonists/antagonists [3] [6].
Pharmacodynamic Properties:
Probe Dependence: Modulatory efficacy varies with orthosteric ligands. For example, LY 2119620-d3 potentiates oxotremorine M (Oxo-M) more robustly than iperoxo due to distinct ligand-induced receptor states [3].
Table 2: Functional Modulation of mAChRs by LY 2119620-d3
Parameter | M₂ Receptor | M₄ Receptor | Significance |
---|---|---|---|
ACh Cooperativity (α) | 19.5 | 79.4 | Higher M₄ potentiation enables pathway bias [3] |
ERK1/2 Potentiation | ~3-fold EC₅₀ shift | ~8-fold EC₅₀ shift | Enhances non-canonical signaling [1] |
Key Binding Residues | W422, Y177, Y426 (human) | F186, W435, Y439 (rat) | Stabilizes active-state conformations [1] [3] |
Molecular Mechanisms of Allostery:
Advantages Over Orthosteric Ligands:
Advantage | Mechanistic Basis | Research Implication |
---|---|---|
Subtype Selectivity | Less conserved allosteric vs. orthosteric sites | Enables M₂/M₄-specific probing without off-target M₁/M₃ effects [6] |
Spatiotemporal Fidelity | Activity-dependent on endogenous ACh release | Mirrors physiological cholinergic tone [7] |
Ceiling Effect | Saturatable modulation (max α = 80–100) | Avoids receptor overstimulation artifacts [6] |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: